molecular formula C14H18BNO3 B1289617 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 845872-30-2

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B1289617
CAS No.: 845872-30-2
M. Wt: 259.11 g/mol
InChI Key: BPSCJKYJEQQDQN-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 845872-30-2, C₁₄H₁₈BNO₃) is a benzooxazole derivative featuring a methyl group at position 2 and a pinacol boronic ester moiety at position 4. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science . It is commercially available in high purity (97%) and has a molecular weight of 273.07 g/mol .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-16-11-8-10(6-7-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCJKYJEQQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593915
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845872-30-2
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzooxazole-5-boronic acid, pinacol ester
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Preparation Methods

Preparation Methods

2.1 General Synthetic Routes

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves two main steps:

  • Formation of the Boronic Acid Derivative : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with suitable reagents to obtain the boronic acid derivative.

  • Coupling Reaction : The boronic acid derivative is then coupled with a benzo[D]oxazole derivative under specific conditions using a palladium catalyst and a base.

2.2 Specific Reaction Conditions

A typical synthesis method for this compound includes the following reaction conditions:

  • Starting Materials :

    • 5-Bromo-2-methylbenzo[d]oxazole
    • Bis(pinacolato)diboron
  • Catalyst : Palladium-based catalysts are commonly employed in these reactions.

  • Base : Potassium acetate is often used as the base to facilitate the coupling reaction.

  • Solvent : 2-Methyltetrahydrofuran (MeTHF) serves as the solvent for the reaction.

  • Temperature : The reaction typically occurs at around 90°C for approximately 24 hours under an inert atmosphere in a sealed tube.

Yield and Efficiency

The yield of this synthesis method is reported to be approximately 88%, indicating a high efficiency for the coupling reaction under the specified conditions.

Comparative Analysis of Synthesis Methods

To provide a clearer understanding of the various preparation methods available for synthesizing this compound, the following table summarizes key aspects of different approaches:

Method Starting Materials Catalyst Base Yield (%) Reference
Method A 5-Bromo-2-methylbenzo[d]oxazole + Bis(pinacolato)diboron Palladium catalyst Potassium acetate 88
Method B (Alternative Approach) Other substituted benzo[d]oxazoles Nickel catalyst Sodium carbonate Varies

Chemical Reactions Analysis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]oxazole primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: Not reported) Core Structure: Thiazole (sulfur and nitrogen atoms at positions 1 and 3). Key Differences: Boronate at position 4 and a phenyl group at position 2. Synthesis involves Li/Br exchange followed by boronate introduction .

7-Fluoro-2-methyl-5-(dioxaborolane)benzo[d]oxazole (Compound 38) Core Structure: Benzooxazole with fluorine at position 6.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: 710348-69-9)

  • Core Structure : Benzimidazolone (carbonyl group at position 2).
  • Key Differences : The carbonyl group increases polarity, improving aqueous solubility. Used in proteolysis-targeting chimeras (PROTACs) due to hydrogen-bonding capability .

Substituent and Positional Isomers

2-Methyl-5-[3-(dioxaborolane)phenyl]-1,3,4-oxadiazole (CAS: 1119090-20-8) Core Structure: 1,3,4-Oxadiazole linked to a boronate-substituted phenyl ring. Molecular weight: 245.08 g/mol .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)

  • Core Structure : Isoxazole (adjacent oxygen and nitrogen atoms).
  • Key Differences : Reduced thermal stability compared to oxazole derivatives. Used in fluorescent probes due to rigid planar structure .

2-Methyl-5-(dioxaborolane)-1,3,4-thiadiazole (CAS: 2225175-52-8)

  • Core Structure : Thiadiazole (sulfur atom at position 1).
  • Key Differences : Sulfur enhances metabolic stability in pharmaceuticals but may complicate purification due to byproduct formation .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Boronate Position Key Features Applications
Target Compound Benzooxazole 273.07 5 High cross-coupling efficiency Suzuki reactions, drug intermediates
2-Phenyl-4-boronate thiazole Thiazole ~265 (estimated) 4 Enhanced electron density Catalysis, agrochemicals
7-Fluoro-benzoxazole Benzooxazole 291.06 5 Fluorine-enhanced binding Kinase inhibitors
Benzimidazolone boronate Benzimidazolone 260.11 5 Improved solubility PROTACs, biologics
Oxadiazole-phenyl boronate 1,3,4-Oxadiazole 245.08 Phenyl ring Electron-withdrawing core Materials science

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13_{13}H17_{17}BN2_2O2_2
  • Molecular Weight : 220.08 g/mol
  • CAS Number : 936902-12-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential as a therapeutic agent. It is particularly noted for its interactions with various biological pathways.

  • NF-κB Pathway Modulation : Research has indicated that compounds similar to this compound can significantly modulate the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation.
    • In vitro studies have shown that pretreatment with such compounds can reduce TNF-α induced NF-κB activity by approximately 50% .
  • Cytokine Release Inhibition : The compound has been demonstrated to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in human monocyte cell lines. This suggests a potential role in managing inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of related compounds in this class:

StudyFocusFindings
Study A Anti-inflammatory effectsDemonstrated significant reduction in IL-6 levels in LPS-stimulated THP-1 cells when treated with the compound .
Study B Cytotoxicity against cancer cellsShowed that derivatives exhibited selective cytotoxicity towards various cancer cell lines, indicating potential as an anticancer agent .
Study C Synthesis and evaluationFocused on the synthesis of quinoxaline derivatives containing similar dioxaborolane moieties and their biological evaluations .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Dioxaborolane : The initial step involves creating the dioxaborolane moiety through the reaction of boronic acid derivatives with alcohols.
  • Coupling Reaction : Subsequently, the dioxaborolane is coupled with benzo[D]oxazole derivatives using standard coupling techniques such as Suzuki or Stille coupling.

Q & A

Basic: What are the standard synthetic routes for preparing 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole?

Methodological Answer:
The most common method involves Suzuki-Miyaura cross-coupling or direct borylation of a halogenated precursor. For example:

  • Step 1: Start with 5-bromo-2-methylbenzo[d]oxazole.
  • Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .
  • Yield Optimization: Adjust catalyst loading (1–5 mol%) and stoichiometry (1:1.2 substrate-to-boron reagent ratio) to achieve yields >80% .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity (>95%) products .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm) and benzo[d]oxazole protons (δ 6.8–8.0 ppm).
    • ¹³C NMR: Signals for boron-bonded carbons (δ 80–85 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ matching the calculated mass (C₁₄H₁₈BNO₃: 259.1 g/mol) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence the efficiency of its synthesis via Suzuki-Miyaura coupling?

Methodological Answer:

  • Catalyst Selection: Pd(dppf)Cl₂ offers higher turnover than Pd(PPh₃)₄ for electron-deficient aryl bromides .
  • Solvent Effects: 1,4-Dioxane or THF improves solubility of boron reagents, while polar aprotic solvents (DMF) may accelerate side reactions .
  • Base Impact: KOAc or K₃PO₄ enhances transmetallation, whereas strong bases (NaOH) risk hydrolyzing the dioxaborolane ring .
  • Data Contradiction: While reports 84% yield with Pd(dppf)Cl₂, notes lower yields (65–75%) for similar substrates under identical conditions, suggesting substrate-specific steric effects .

Advanced: What mechanistic insights explain challenges in C-H borylation as an alternative synthetic route?

Methodological Answer:

  • Thermodynamic Feasibility: C-H borylation of benzo[d]oxazole derivatives is hindered by the electron-deficient aromatic ring, which reduces boron electrophilicity at the meta position .
  • Kinetic Barriers: Steric hindrance from the 2-methyl group slows Ir-catalyzed borylation. Use of sterically demanding ligands (e.g., dtbpy) improves regioselectivity but lowers turnover .
  • Competing Pathways: Undesired protodeboronation or dimerization may occur under high-temperature conditions (>120°C) .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Cross-Coupling Reactions: Acts as a boronate ester in Suzuki-Miyaura reactions to synthesize biaryl or heteroaryl systems for organic electronics (e.g., meta-terphenyl-linked D–π–A dyads) .
  • Pharmaceutical Intermediates: Used to introduce benzo[d]oxazole motifs into kinase inhibitors or antimicrobial agents via late-stage functionalization .

Advanced: How does computational modeling (DFT/MD) aid in optimizing its reactivity for target applications?

Methodological Answer:

  • DFT Studies: Predict regioselectivity in cross-coupling by calculating transition-state energies for different coupling partners (e.g., aryl bromides vs. chlorides) .
  • MD Simulations: Model solvation effects on boron reagent stability; polar solvents (DMSO) stabilize the tetrahedral boron center, reducing hydrolysis .
  • Case Study: correlates calculated HOMO-LUMO gaps with experimental oxidative stability, guiding the design of air-stable derivatives .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers to prevent hydrolysis of the dioxaborolane ring .
  • Reactivity: Avoid strong acids/bases, which degrade the boron ester. Use anhydrous solvents (e.g., THF) for reactions .

Advanced: How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Methodological Answer:

  • Systematic Screening: Test Pd/XPhos vs. Pd/SPhos catalysts to identify substrate-specific trends .
  • Kinetic Profiling: Use in situ NMR to monitor reaction progress and detect intermediates (e.g., boronate-Pd complexes) .
  • Case Study: reports 75% yield with Pd(dppf)Cl₂, while achieves >90% using Pd(OAc)₂ with SPhos, highlighting ligand-dependent reactivity .

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